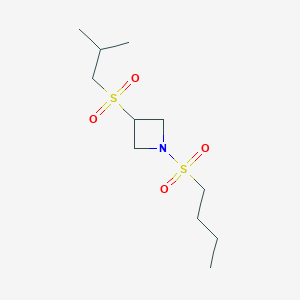
1-Chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-ol hydrochloride is a chemical compound with the CAS Number: 2460755-47-7 . It has a molecular weight of 250.12 . The IUPAC name for this compound is 1-chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-ol hydrochloride .
Molecular Structure Analysis
The InChI code for 1-Chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-ol hydrochloride is1S/C8H14ClF2NO.ClH/c9-4-7(13)5-12-3-1-2-8(10,11)6-12;/h7,13H,1-6H2;1H . This code provides a specific textual representation of the molecule’s structure.
Aplicaciones Científicas De Investigación
Catalytic Applications
- Transfer Hydrogenation Catalyst : The compound has been used in the preparation of ionic compounds for catalytic transfer hydrogenation. Specifically, its derivatives have shown high efficiency as catalysts in the transfer hydrogenation of various ketones, achieving excellent conversions up to 99% (Aydemir et al., 2014).
Synthesis of Enantiomers and Derivatives
- Production of Enantiomers : The compound has been used in microbial reduction processes to obtain high enantioselection of its R and S enantiomers. These enantiomers were further transformed into 3,3-difluorotetrahydrofuran derivatives, indicating its utility in stereocontrolled organic synthesis (Arnone et al., 1991).
Synthesis of Novel Compounds
- Preparation of Difluoropiperidines : Research has explored new synthetic pathways for 3,3-difluoropiperidines starting from delta-chloro-alpha,alpha-difluoroimines, highlighting the compound's role in the synthesis of fluorinated amino acids and other fluorinated compounds (Verniest et al., 2008).
Pharmaceutical and Medicinal Applications
- α_1 Receptor Antagonist : A derivative of the compound, 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, has been synthesized with α1 receptor antagonistic activity, demonstrating its potential in medicinal chemistry (Hon, 2013).
Advanced Material Synthesis
- Synthesis of Adhesive Polymers : The compound has been used in the synthesis of monomers for adhesive polymers, particularly in the preparation of 1,3-bis(methacrylamido)propane-2-yl dihydrogen phosphate, which shows improved hydrolytic stability and potential for dental applications (Moszner et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClF2NO.ClH/c9-4-7(13)5-12-3-1-2-8(10,11)6-12;/h7,13H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEVDUBCIXGUQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(CCl)O)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2409291.png)



![Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2409297.png)



![N-(3-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2409305.png)

![N-(2-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2409308.png)


![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2409311.png)